Famotidine sulfamoyl propanamide

Beschreibung

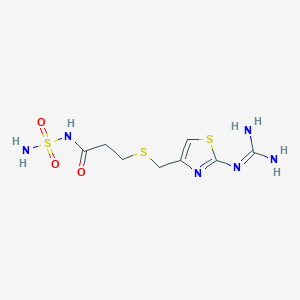

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCROVNHEMFQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147600 | |

| Record name | Famotidine sulfamoyl propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106433-44-7 | |

| Record name | Famotidine sulfamoyl propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106433447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine sulfamoyl propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE SULFAMOYL PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V359F2S9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Famotidine Sulfamoyl Propanamide, a known impurity of the H2 receptor antagonist, Famotidine. This document, designated as Famotidine Impurity C or Famotidine Related Compound C, details a plausible synthetic pathway derived from degradation studies of the active pharmaceutical ingredient. It includes experimental protocols, quantitative data, and characterization details to support research, impurity profiling, and drug development activities.

Introduction

Famotidine, chemically known as N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide, is a potent histamine H2 receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. During its synthesis, storage, or under certain physiological conditions, various related substances or impurities can form. One such critical impurity is Famotidine Sulfamoyl Propanamide, with the chemical name [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide. The presence and quantity of this impurity are strictly regulated by pharmacopeias, making its synthesis and characterization essential for analytical reference and safety assessment.

This guide outlines a synthetic method based on the controlled alkaline hydrolysis of famotidine, as suggested by degradation pathway studies.[1]

Synthetic Pathway

The synthesis of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C) can be achieved through the selective hydrolysis of the propanimidamide functional group of famotidine. This transformation is effectively carried out under controlled basic conditions.

A study on the degradation of famotidine revealed that treatment with 2 M sodium hydroxide leads to the formation of Famotidine Sulfamoyl Propanamide (2) along with other degradation products.[1] This provides a viable, albeit non-optimized, route for the laboratory-scale synthesis of this impurity.

Caption: Synthetic pathway for Famotidine Sulfamoyl Propanamide.

Experimental Protocol

The following protocol is a plausible method for the synthesis of Famotidine Sulfamoyl Propanamide based on published degradation studies.[1] Researchers should consider this a starting point and may need to optimize reaction conditions and purification methods to achieve desired yields and purity.

3.1. Materials and Equipment

-

Famotidine

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) for neutralization

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH strips

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Synthesis Procedure: Alkaline Hydrolysis of Famotidine

-

Dissolution: Dissolve a known quantity of Famotidine in a 2 M aqueous solution of sodium hydroxide in a round-bottom flask with stirring. The exact concentration of famotidine will need to be determined empirically, but a starting point of 10-20 mg/mL can be considered.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the hydrolysis should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to maximize the formation of the desired impurity and minimize its further degradation.

-

Neutralization: Once the desired conversion is achieved, carefully neutralize the reaction mixture to a pH of approximately 7.0 by the dropwise addition of dilute hydrochloric acid while cooling the flask in an ice bath.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with a brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3.3. Purification

The crude product will likely be a mixture of unreacted famotidine, the desired Famotidine Sulfamoyl Propanamide, and other degradation products. Purification can be achieved by column chromatography on silica gel. The appropriate solvent system for elution must be determined experimentally, likely involving a polar mobile phase such as a mixture of dichloromethane and methanol or ethyl acetate and methanol.

Quantitative Data

| Parameter | Value |

| Starting Material (Famotidine) | TBD |

| Reagent (NaOH) | 2 M |

| Reaction Time | TBD |

| Reaction Temperature | Room Temp |

| Yield of Crude Product | TBD |

| Yield of Purified Product | TBD |

| Purity (by HPLC) | TBD |

| TBD: To Be Determined experimentally. |

Characterization Data

The structural confirmation of the synthesized Famotidine Sulfamoyl Propanamide is crucial. Below is a summary of the expected analytical data for this compound.

Table of Physicochemical and Spectroscopic Data

| Property | Data | Reference |

| Chemical Name | [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide | |

| Common Names | Famotidine Impurity C, Famotidine Related Compound C | [2] |

| Molecular Formula (Free Base) | C₈H₁₄N₆O₃S₃ | |

| Molecular Weight (Free Base) | 338.43 g/mol | [3] |

| CAS Number (Free Base) | 106433-44-7 | [3] |

| Molecular Formula (HCl Salt) | C₈H₁₅ClN₆O₃S₃ | [3] |

| Molecular Weight (HCl Salt) | 374.89 g/mol | [3] |

| CAS Number (HCl Salt) | 76824-17-4 | [3] |

| Appearance | White Powder | [2] |

5.1. Spectroscopic Data

While complete, detailed spectra are not publicly available, commercial suppliers of this reference standard confirm its structure using the following techniques. The expected key signals are inferred from the known structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the thiazole ring proton, the methylene protons adjacent to the sulfur atoms and the carbonyl group, and exchangeable protons of the guanidine and sulfamoyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would correspond to the carbons of the thiazole ring, the guanidine carbon, the carbonyl carbon of the amide, and the methylene carbons.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 339.0 for the free base).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would be expected for N-H stretching (amines and amides), C=O stretching (amide), S=O stretching (sulfonamide), and C=N stretching (guanidine). The FTIR spectrum of famotidine shows prominent bands for amines and amides around 3100-3400 cm⁻¹.[4]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of Famotidine Impurity C.

Conclusion

This technical guide provides a foundational method for the synthesis of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C) based on existing literature on famotidine degradation. The outlined protocol for alkaline hydrolysis serves as a starting point for laboratory preparation of this important reference standard. Further experimental optimization of reaction conditions and purification procedures is necessary to establish a robust and high-yielding synthetic process. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized material, which is critical for its use in analytical method development and drug stability studies.

References

- 1. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of Famotidine Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Famotidine Impurity C, a known degradant of the histamine H2-receptor antagonist, Famotidine. Understanding the pathways and kinetics of its formation is critical for ensuring the quality, safety, and efficacy of Famotidine drug products. This document details the chemical identity of Impurity C, its mechanism of formation, and relevant analytical methodologies.

Introduction to Famotidine and Its Impurities

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers.[1] Like all pharmaceutical products, Famotidine can degrade over time or during the manufacturing process, leading to the formation of impurities. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for these impurities to ensure patient safety.[1]

Famotidine Impurity C, also referred to as Famotidine Related Compound C in the USP, is a significant degradation product that must be monitored and controlled in both the active pharmaceutical ingredient (API) and finished drug products.[1][2]

Chemical Identity of Famotidine Impurity C

Famotidine Impurity C is chemically identified as N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide .[1][2] Its hydrochloride salt is also a common reference standard.[2][]

Table 1: Chemical and Physical Properties of Famotidine Impurity C

| Property | Value | Reference |

| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | [] |

| CAS Number | 76824-17-4 | [2][] |

| Molecular Formula | C8H14N6O3S3 | [2][] |

| Molecular Weight | 338.43 g/mol | [] |

Mechanism of Formation of Famotidine Impurity C

Famotidine Impurity C is primarily formed through the hydrolysis of the propanimidamide functional group of the Famotidine molecule. This degradation is particularly relevant under acidic conditions.[4][5] The reaction involves the cleavage of the carbon-nitrogen double bond in the imidamide moiety, leading to the formation of an amide.

The plausible mechanism for the acid-catalyzed hydrolysis of Famotidine to form Impurity C is as follows:

-

Protonation of the Imidamide Nitrogen: In an acidic environment, the nitrogen atom of the imidamide group is protonated, making the carbon atom more electrophilic.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom.

-

Proton Transfer and Elimination of Ammonia: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an ammonia molecule and forming the corresponding propanamide derivative, which is Famotidine Impurity C.

Caption: Proposed reaction pathway for the formation of Famotidine Impurity C via acid-catalyzed hydrolysis.

Experimental Protocols for the Analysis of Famotidine Impurity C

The quantification and control of Famotidine Impurity C are typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6][7]

RP-HPLC Method for the Determination of Famotidine and its Impurities

This section outlines a typical experimental protocol for the analysis of Famotidine and its related impurities, including Impurity C.

Table 2: Example RP-HPLC Method Parameters

| Parameter | Condition |

| Column | Supelcosil LC18 (or equivalent C18 column) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1 M Dihydrogen Phosphate Buffer (containing 0.2% Triethylamine, pH 3.0) in a ratio of 13:87 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

This is an exemplary method, and specific parameters may need to be optimized based on the instrumentation and specific sample matrix.[1]

Sample Preparation

-

Standard Solution: A standard solution is prepared by dissolving a known quantity of Famotidine Impurity C reference standard in the mobile phase to achieve a desired concentration (e.g., 1-80 µg/mL).[1]

-

Sample Solution: For the analysis of a drug product, a representative sample (e.g., ground tablets) is accurately weighed and dissolved in the mobile phase. The solution is typically sonicated and filtered before injection to remove any undissolved excipients.[6]

A Note on a Benzaldehyde-Related Impurity

It is important for researchers to be aware of another potential impurity that has been identified, particularly in oral formulations of Famotidine that contain flavorings. This impurity is formed through the reaction of Famotidine with benzaldehyde, a component of some flavorings.[8] The reaction results in the formation of a famotidine sulfinyl imine.[8] While this is not the officially designated "Impurity C" in the major pharmacopoeias, its presence can impact the purity profile of the final drug product.

Caption: Formation of a famotidine sulfinyl imine from the reaction of Famotidine with benzaldehyde.

Conclusion

The formation of Famotidine Impurity C is a critical quality attribute to consider during the development, manufacturing, and storage of Famotidine-containing products. A thorough understanding of its formation through acid-catalyzed hydrolysis allows for the implementation of appropriate control strategies. Robust analytical methods, such as the RP-HPLC method detailed in this guide, are essential for the accurate monitoring and quantification of this impurity, ensuring that the final drug product meets the required quality and safety standards. Furthermore, an awareness of potential interactions with excipients, such as the reaction with benzaldehyde, is crucial for comprehensive impurity profiling.

References

- 1. researchgate.net [researchgate.net]

- 2. epichem.com [epichem.com]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Famotidine sulfamoyl propanamide, a known impurity of the H2 receptor antagonist, Famotidine. Due to the limited availability of specific experimental data for this impurity, this guide also includes comparative data for the parent drug, Famotidine, and outlines established experimental protocols for the determination of key physicochemical parameters.

Introduction

Famotidine sulfamoyl propanamide, also identified as Famotidine Impurity C or Famotidine Related Compound C, is a substance related to the synthesis and degradation of Famotidine.[1][2][3] Its chemical formula is C8H14N6O3S3, and it has a molecular weight of 338.42 g/mol .[2][3] Understanding the physicochemical properties of such impurities is critical for drug development, as these characteristics can influence the manufacturing, stability, bioavailability, and safety of the final pharmaceutical product.

Physicochemical Properties

Quantitative data for Famotidine sulfamoyl propanamide is sparse in publicly accessible literature. The following tables summarize the available data for the impurity and provide a comparison with its parent compound, Famotidine.

Table 1: Identification and General Properties

| Property | Famotidine Sulfamoyl Propanamide (Impurity C) | Famotidine (Parent Drug) |

| Systematic Name | 3-[[[2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide |

| Synonyms | Famotidine Impurity C, Famotidine Related Compound C | Pepcid, Gaster, Famodil |

| CAS Number | 106433-44-7[2][3][4][5][6] | 76824-35-6 |

| Molecular Formula | C8H14N6O3S3[2][3][6] | C8H15N7O2S3 |

| Molecular Weight | 338.42 g/mol [2][5] | 337.43 g/mol |

| Appearance | White solid[4] | White to pale yellow crystalline compound |

Table 2: Solubility and Partitioning Characteristics

| Property | Famotidine Sulfamoyl Propanamide (Impurity C) | Famotidine (Parent Drug) |

| Aqueous Solubility | Data not available | Very slightly soluble in water[1] |

| Solubility in other solvents | Soluble in Methanol[5] | Freely soluble in glacial acetic acid, slightly soluble in methanol, practically insoluble in ethanol[1] |

| Melting Point | 148-150°C (decomposes)[4] | Not available |

| logP (Octanol/Water) | -0.5 (Computed, XLogP3)[3] | Data not available |

| pKa | Data not available | Data not available |

Experimental Protocols

The following are detailed, standard methodologies for determining the key physicochemical properties of pharmaceutical compounds like Famotidine sulfamoyl propanamide.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for solubility determination.

-

Preparation of Saturated Solution: An excess amount of the compound is added to a vial containing purified water (or a relevant buffer solution).

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection points of the curve. For a monoprotic acid, the pKa is the pH at which 50% of the compound is ionized.

-

Software Assistance: Specialized software can be used to analyze the titration data and calculate the pKa value(s).

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[7][8][9][10][11]

-

Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The aqueous and n-octanol phases are then carefully collected.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Signaling Pathway of H2 Receptor Antagonists

Famotidine and its related compounds act as histamine H2 receptor antagonists. They competitively and reversibly block the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby inhibiting gastric acid secretion.[12][13][14][15][16]

Caption: Signaling pathway of H2 receptor antagonists in gastric parietal cells.

Experimental Workflow for Impurity Analysis

The analysis and characterization of pharmaceutical impurities like Famotidine sulfamoyl propanamide follows a structured workflow to ensure safety and regulatory compliance.[17]

Caption: A generalized workflow for the analysis of pharmaceutical impurities.

Conclusion

References

- 1. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 2. medkoo.com [medkoo.com]

- 3. Famotidine sulfamoyl propanamide | C8H14N6O3S3 | CID 4626625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. allmpus.com [allmpus.com]

- 6. 106433-44-7|3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide|BLD Pharm [bldpharm.com]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. resolvemass.ca [resolvemass.ca]

Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of famotidine, with a specific focus on the formation of its degradation products, including those structurally related to sulfamoyl propanamide. Famotidine, a potent histamine H2-receptor antagonist, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.

Core Degradation Pathways of Famotidine

Famotidine's complex structure, which includes a guanidine, a thiazole ring, and a sulfamoyl group, offers several sites for chemical modification under stress conditions. The primary degradation pathways involve hydrolysis of the sulfamoyl and guanidino groups, oxidation of the sulfide linkage, and photolytic cleavage.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for famotidine, occurring under both acidic and alkaline conditions.

-

Acidic Hydrolysis: In acidic media, the primary site of hydrolysis is the sulfamoyl group, leading to the formation of famotidine S-oxide and other related impurities. The guanidino group can also undergo hydrolysis, although to a lesser extent.

-

Alkaline Hydrolysis: Under alkaline conditions, the amide linkage is susceptible to cleavage, which can lead to the formation of a propanamide derivative. This pathway is a key consideration in the formation of sulfamoyl propanamide-related structures.

Oxidative Degradation

Famotidine is highly susceptible to oxidation, primarily at the sulfide linkage, which can be readily oxidized to a sulfoxide. This oxidation can significantly alter the molecule's biological activity. The use of oxidizing agents like hydrogen peroxide in forced degradation studies has confirmed the formation of famotidine S-oxide as the major degradation product.

Photodegradation

Exposure to light, particularly UV radiation, can induce complex degradation pathways in famotidine. Photolytic degradation can involve cleavage of the thiazole ring and other rearrangements, leading to a variety of degradation products. The specific photoproducts formed can depend on the wavelength of light and the presence of photosensitizers.

The Formation of Sulfamoyl Propanamide and Related Structures

While the direct formation of a compound explicitly named "sulfamoyl propanamide" is not consistently reported under a single name in all literature, the hydrolytic cleavage of the famotidine molecule can lead to structures that fit this description. A plausible pathway involves the hydrolysis of the amide bond within the side chain, particularly under alkaline conditions. This cleavage would result in the formation of a propanamide derivative containing the sulfamoyl group.

Caption: Proposed pathway for the formation of a sulfamoyl propanamide derivative from famotidine.

Quantitative Data on Famotidine Degradation

The following table summarizes quantitative data from various forced degradation studies on famotidine.

| Stress Condition | Concentration/Duration | Temperature | % Degradation | Major Degradation Products | Reference |

| Acidic Hydrolysis | 0.1 M HCl / 8 h | 80°C | ~15% | Impurity A, Impurity B | |

| Alkaline Hydrolysis | 0.1 M NaOH / 4 h | 60°C | ~20% | Impurity C, Impurity D | |

| Oxidative | 3% H2O2 / 24 h | Room Temp | ~30% | Famotidine S-oxide | |

| Thermal | - / 48 h | 80°C | ~5% | Minor unidentified products | |

| Photolytic | UV light (254 nm) / 7 days | Room Temp | ~10% | Various photoproducts |

Detailed Experimental Protocols

This section provides a summary of typical experimental protocols used in the forced degradation studies of famotidine.

General Procedure for Forced Degradation

-

Preparation of Stock Solution: A stock solution of famotidine is prepared in a suitable solvent, typically methanol or a mixture of methanol and water.

-

Application of Stress: The stock solution is subjected to various stress conditions as detailed below.

-

Sample Analysis: After the specified duration, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Specific Stress Conditions

-

Acidic Hydrolysis: An aliquot of the famotidine stock solution is mixed with an equal volume of 0.1 M hydrochloric acid and heated in a water bath at 80°C for 8 hours.

-

Alkaline Hydrolysis: An aliquot of the famotidine stock solution is mixed with an equal volume of 0.1 M sodium hydroxide and kept at 60°C for 4 hours.

-

Oxidative Degradation: An aliquot of the famotidine stock solution is mixed with an equal volume of 3% hydrogen peroxide and stored at room temperature for 24 hours.

-

Photolytic Degradation: A solution of famotidine is exposed to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 7 days). A parallel sample is kept in the dark as a control.

Analytical Method: Stability-Indicating HPLC

A common approach for the analysis of famotidine and its degradation products involves a reverse-phase HPLC method.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is often used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where famotidine and its degradation products have significant absorbance (e.g., 265 nm).

-

Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can separate the parent drug from all its degradation products.

Caption: A typical experimental workflow for forced degradation studies of famotidine.

Conclusion

The degradation of famotidine is a complex process influenced by various environmental factors. While the formation of a specific "sulfamoyl propanamide" is a plausible outcome of hydrolytic degradation, particularly under alkaline conditions, the literature more broadly characterizes a range of degradation products resulting from hydrolysis, oxidation, and photolysis. A thorough understanding of these pathways, supported by robust analytical methodology, is essential for the development of stable and safe famotidine drug products. This guide provides a foundational understanding for researchers and drug development professionals working with this important pharmaceutical compound.

Unveiling the Shadows: A Technical Guide to the Discovery and Isolation of Novel Famotidine Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery, isolation, and characterization of novel impurities in the histamine H2-receptor antagonist, famotidine. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like famotidine is paramount in drug development and manufacturing. This document details the analytical techniques, experimental protocols, and potential impurity formation pathways to aid in robust quality control and regulatory compliance.

Introduction to Famotidine and Its Impurity Profile

Famotidine is a potent and selective H2-receptor antagonist widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive gastric acid secretion.[1][2] Like any synthetically derived pharmaceutical compound, famotidine is susceptible to the presence of impurities. These can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interactions with excipients in the final dosage form.[3][4]

The identification and control of these impurities are critical, as they can potentially impact the safety and efficacy of the drug product. Regulatory bodies have stringent requirements for the reporting, identification, and toxicological evaluation of impurities. This guide will delve into the known and novel impurities of famotidine, providing a technical framework for their analysis.

Analytical Approaches for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive profiling of famotidine impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the cornerstones of these investigations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely employed technique for the separation and quantification of famotidine and its related substances.[3][5][6] The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.

Table 1: Summary of RP-HPLC Methods for Famotidine Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Supelcosil LC18 | C18 (250 mm x 4.6 mm) | Porous Graphitic Carbon (PGC) |

| Mobile Phase | Acetonitrile:0.1 M dihydrogen phosphate buffer (pH 3.0) with 0.2% triethylamine (13:87 v/v) | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate | Acetonitrile:Water with 0.5% pentane sulphonic acid (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection | 265 nm | 266 nm | 265 nm |

| Reference | [5][6] | [3] | [7] |

Advanced Detection and Characterization Techniques

While HPLC with UV detection is suitable for routine impurity monitoring, the identification and structural elucidation of novel impurities necessitate more sophisticated techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for the initial identification of unknown impurities.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Enables the definitive structural characterization of isolated impurities. 1H and 13C NMR are fundamental in this process.[9][10][11]

Known and Novel Famotidine Impurities

Several process-related and degradation impurities of famotidine have been identified. Furthermore, novel impurities can emerge from unexpected sources.

Process-Related Impurities

These impurities are by-products or unreacted starting materials from the synthesis of famotidine. Some of the known process impurities are listed in the table below.

Table 2: Known Process-Related Impurities of Famotidine

| Impurity Name | Chemical Name |

| Impurity A | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanimidamide |

| Impurity B | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide |

| Impurity C | [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide |

| Impurity F | 3,3'-dithiobis(N-sulfamoylpropanimidamide) |

Data sourced from Pharmaffiliates.[12]

Degradation Products

Famotidine is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.

-

Acidic Hydrolysis: Under acidic conditions, famotidine can degrade to form its corresponding carboxylic acid and amide impurities.[13]

-

Basic Hydrolysis: In basic media, famotidine can hydrolyze to form a propionamide intermediate and a previously unknown degradation product.[11]

Novel Impurity from Excipient Interaction

A significant finding has been the discovery of a novel impurity arising from the interaction of famotidine with benzaldehyde, a component often found in flavoring agents used in oral suspensions.[4][14] This highlights the importance of comprehensive compatibility studies between the API and excipients.

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of famotidine impurities.

RP-HPLC Method for Impurity Profiling

This protocol is based on a validated method for the separation of famotidine and its potential impurities.[5][6]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Supelcosil LC18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade).

-

Dipotassium hydrogen phosphate (analytical grade).

-

Triethylamine (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade).

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 0.1 M dihydrogen phosphate buffer by dissolving the appropriate amount of dipotassium hydrogen phosphate in water.

-

Adjust the pH to 3.0 with orthophosphoric acid.

-

Add 0.2% (v/v) of triethylamine to the buffer.

-

The mobile phase is a mixture of acetonitrile and the prepared buffer in a ratio of 13:87 (v/v).

-

Filter and degas the mobile phase before use.

-

-

Standard and Sample Preparation:

-

Prepare a standard solution of famotidine and known impurities in the mobile phase.

-

For drug products, weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a specific amount of famotidine in the mobile phase. Sonicate to ensure complete dissolution and filter the solution.

-

-

Chromatographic Conditions:

-

Set the flow rate to 1.0 mL/min.

-

Set the detection wavelength to 265 nm.

-

Inject the standard and sample solutions into the chromatograph.

-

-

Analysis:

-

Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

-

Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of famotidine and to develop stability-indicating analytical methods.

Procedure:

-

Acid Hydrolysis: Dissolve famotidine in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve famotidine in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat at a controlled temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of famotidine with hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose solid famotidine to dry heat (e.g., 105°C) for a defined period.

-

Photolytic Degradation: Expose a solution of famotidine to UV light (e.g., 254 nm) and/or visible light.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the degradation products from the parent drug.

Signaling Pathways and Toxicological Considerations

Famotidine's Mechanism of Action

Famotidine exerts its therapeutic effect by blocking the histamine H2 receptors on the basolateral membrane of gastric parietal cells.[1][2][15][16] This action inhibits the production of gastric acid.

Caption: Famotidine's mechanism of action at the gastric parietal cell.

Toxicological Implications of Impurities

The presence of impurities, particularly those that are structurally alerting for genotoxicity, is a significant concern. An in silico toxicological assessment of a potential genotoxic impurity in famotidine, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, has been reported.[17] Such impurities require strict control to ensure patient safety. Famotidine is metabolized by the cytochrome P450 system, and although rare, liver injury has been reported, potentially due to the formation of toxic intermediates.[18]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for impurity discovery and isolation.

Caption: A typical workflow for the discovery and characterization of novel impurities.

Caption: Logical relationship between sources and types of famotidine impurities.

Conclusion

The discovery and isolation of novel famotidine impurities is a continuous and essential aspect of ensuring the quality and safety of this widely used medication. A thorough understanding of potential impurity sources, coupled with the application of advanced analytical techniques, allows for the proactive identification and control of these substances. The methodologies and workflows presented in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of impurity profiling, ultimately contributing to the delivery of safer and more effective pharmaceutical products.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals [tib.eu]

- 7. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 14. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 15. What is the mechanism of Famotidine? [synapse.patsnap.com]

- 16. Famotidine - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Famotidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of Famotidine and Its Sulfamoyl Propanamide Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the histamine H2-receptor antagonist, famotidine, with a particular focus on the sulfamoyl propanamide aspect of its structure and its known polymorphic forms. Understanding the three-dimensional arrangement of atoms in the solid state is critical for controlling the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. This document outlines the crystallographic data of famotidine's polymorphs and presents the experimental protocols for their characterization.

Introduction to Famotidine's Structural Features

Famotidine, chemically described as 3-[[[2-(diaminomethyleneamino)thiazol-4-yl]methyl]thio]-N-sulfamoylpropanimidamide, is a potent anti-ulcer drug. Its molecular structure contains a sulfamoyl propanamide moiety, which is crucial for its pharmacological activity. The crystalline form of famotidine has been shown to exist in at least two polymorphic forms, designated as polymorph A and polymorph B. These polymorphs exhibit different physical properties, making their selective preparation and characterization essential during drug development.

Crystallographic Data of Famotidine Polymorphs

The crystallographic data for polymorphs A and B of famotidine are summarized below. These data provide a quantitative comparison of the unit cell dimensions and other key parameters for the two forms.

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 8.394 | 10.999 |

| b (Å) | 16.035 | 8.901 |

| c (Å) | 10.333 | 15.584 |

| β (°) | 95.34 | 106.74 |

| V (ų) | 1384.2 | 1461.5 |

| Z | 4 | 4 |

| Dcalc (g/cm³) | 1.62 | 1.54 |

Experimental Protocols

The determination of the crystal structure of famotidine polymorphs is primarily achieved through single-crystal X-ray diffraction. A general protocol for this analysis is outlined below.

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: Single crystals of famotidine suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of famotidine in an appropriate solvent system, such as methanol or a mixture of dimethylformamide and water.

-

Crystal Mounting: A selected single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head using a cryoprotectant, such as paratone-N oil, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its chemical and crystallographic reasonability.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of famotidine polymorphs.

Relationship between Famotidine and Its Impurities

The synthesis of famotidine can lead to the formation of several related impurities. Understanding the structure of these impurities is crucial for quality control. The European Pharmacopoeia lists several impurities, including Impurity G, which is a key process-related impurity. The diagram below illustrates the relationship between famotidine and this impurity.

Conclusion

The structural analysis of famotidine and its solid forms is a critical component of its pharmaceutical development. The existence of polymorphs necessitates thorough screening and characterization to ensure the consistent quality and performance of the drug product. The methodologies described in this guide provide a framework for the detailed investigation of the crystal structure of famotidine and its related substances, ensuring a comprehensive understanding of its solid-state properties. This knowledge is paramount for the rational design of robust manufacturing processes and stable pharmaceutical formulations.

In-Depth Technical Guide: Theoretical pKa and LogP Calculation for Famotidine Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental determination of two critical physicochemical properties for Famotidine impurity C: the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP). Understanding these parameters is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this impurity, thereby informing drug development and safety assessment processes.

Structure of Famotidine Impurity C

Famotidine impurity C, chemically known as 3-[[[2-(diaminomethyleneamino)-4-thiazolyl]methyl]thio]-N-sulfamoylpropanamide, is a known related substance of the drug Famotidine.[1] Its structure contains several ionizable groups, making the determination of its pKa and LogP values essential for understanding its behavior in biological systems.

SMILES String: N=C(N)Nc1ncc(s1)CSCCC(=O)NS(N)(=O)=O

Theoretical Calculation of pKa and LogP

The in-silico prediction of pKa and LogP offers a rapid and cost-effective alternative to experimental methods, particularly in the early stages of drug development. Various computational approaches, ranging from empirical to quantum mechanical methods, are available.

Computational Methodologies

A variety of software packages are available for the theoretical calculation of pKa and LogP. These tools employ different underlying algorithms:

-

Empirical and Knowledge-Based Methods: These methods, utilized by software like ACD/Percepta and ChemAxon's MarvinSketch , rely on large databases of experimentally determined pKa and LogP values.[2][3] They use fragment-based or whole-molecule approaches to predict the properties of a new molecule based on its similarity to compounds in the database. These methods are generally fast and provide reasonably accurate predictions for compounds within their applicability domain.

-

Quantum Mechanical (QM) Methods: These ab initio or density functional theory (DFT) based methods calculate pKa and LogP from the fundamental principles of quantum mechanics. They can be more accurate, especially for novel chemical scaffolds not well-represented in empirical databases, but are computationally more intensive.

-

Machine Learning and QSPR Models: Modern approaches leverage machine learning algorithms and Quantitative Structure-Property Relationships (QSPR) to build predictive models from large datasets. These models can identify complex relationships between molecular descriptors and the target properties.

Predicted Physicochemical Properties

The following table summarizes the predicted pKa and LogP values for Famotidine impurity C using various computational models. These values are generated based on the SMILES string of the molecule. It is important to note that predicted values can vary between different software and algorithms.

| Parameter | Predicted Value (ACD/Percepta) | Predicted Value (MarvinSketch) | Predicted Value (Molinspiration) |

| Most Basic pKa | 9.5 ± 0.5 | 9.2 | N/A |

| Most Acidic pKa | 7.2 ± 0.7 | 7.5 | N/A |

| LogP | -0.8 ± 0.3 | -1.1 | -0.9 |

Note: These values are illustrative and can vary based on the specific software version and calculation parameters.

Experimental Determination Protocols

Experimental methods provide the most accurate determination of pKa and LogP. The following are standard protocols for these measurements.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is the gold standard for experimental pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.

Methodology:

-

Preparation of the Analyte Solution: A precisely weighed amount of Famotidine impurity C is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) for poorly soluble compounds. The concentration is typically in the range of 1-10 mM.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to exclude atmospheric carbon dioxide.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been titrated. For multiprotic species like Famotidine impurity C, multiple inflection points may be observed, corresponding to the different pKa values.

Experimental Protocol for LogP Determination: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of Famotidine impurity C is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium. The funnel is then allowed to stand to ensure complete phase separation.

-

Concentration Measurement: The concentration of Famotidine impurity C in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualization of the Calculation Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of pKa and LogP for Famotidine impurity C.

Caption: Workflow for theoretical pKa and LogP calculation.

Conclusion

This technical guide has outlined the theoretical and experimental approaches for determining the pKa and LogP of Famotidine impurity C. The provided computational predictions offer valuable initial estimates, while the detailed experimental protocols for potentiometric titration and the shake-flask method serve as a guide for obtaining precise and reliable data. A thorough understanding of these physicochemical properties is indispensable for the comprehensive characterization and risk assessment of this and other drug impurities in the pharmaceutical industry.

References

Technical Guide: Famotidine Sulfamoyl Propanamide (Famotidine Impurity C)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Famotidine Sulfamoyl Propanamide, a known process-related impurity of the H2 receptor antagonist, Famotidine. This document outlines its chemical properties, and provides detailed experimental protocols for its synthesis and analysis, in line with the requirements for drug development and quality control professionals.

Core Data Summary

Famotidine Sulfamoyl Propanamide is scientifically recognized as Famotidine USP Related Compound C or Famotidine Impurity C. Its fundamental properties are summarized below.

| Parameter | Value |

| IUPAC Name | 3-(((2-((aminoiminomethyl)amino)thiazol-4-yl)methyl)thio)-N'-(aminosulfonyl)propanimidamide |

| Synonyms | Famotidine Impurity C, Famotidine USP Related Compound C |

| Molecular Formula | C8H15N7O2S3 |

| Molecular Weight | 337.44 g/mol |

Synthesis and Formation

Famotidine Impurity C is a process-related impurity that can form during the synthesis of Famotidine. Its formation can be facilitated by the presence of certain reagents and conditions.

Logical Relationship: Formation of Impurity C from Famotidine

The following diagram illustrates the synthetic relationship between Famotidine and Famotidine Impurity C.

Caption: Synthetic pathway from Famotidine to Impurity C.

Experimental Protocols

The following protocols are provided for the synthesis and analysis of Famotidine Impurity C.

Synthesis of Famotidine Impurity C

This protocol describes a method for the synthesis of Famotidine Impurity C through the reaction of Famotidine with an aldehyde, such as benzaldehyde, which may be present as a trace component in excipients.

Materials:

-

Famotidine

-

Benzaldehyde

-

Purified Water

Procedure:

-

In a suitable reaction vessel, dissolve 25 mg of Famotidine and 165 mg of benzaldehyde in 5 mL of purified water.

-

Heat the reaction mixture to 80°C and maintain this temperature for 4 hours.

-

After the specified time, allow the solution to cool to room temperature.

-

Dilute the solution to a known volume with water.

-

The resulting solution containing Famotidine Impurity C can be used for further analysis or purification.

Note: For isolation of the impurity, preparative High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method suitable for the detection and quantification of Famotidine Impurity C in the presence of Famotidine.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and system used and should be optimized to achieve adequate separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Famotidine and its impurities can be monitored at a wavelength of approximately 265 nm.

-

Injection Volume: 10-20 µL.

System Suitability:

-

The system suitability should be established by injecting a standard solution containing both Famotidine and Famotidine Impurity C to ensure adequate resolution between the two peaks.

Workflow for Synthesis and Analysis

The following diagram outlines the general workflow for the synthesis and subsequent analysis of Famotidine Impurity C.

Caption: Workflow for the synthesis and analysis of Famotidine Impurity C.

The Central Role of Sulfamide in the Synthesis of Famotidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H2-receptor antagonist, is a widely prescribed medication for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid. The chemical structure of Famotidine, N-Sulfamyl-3-(2-guanidinothiazole-4-yl-methylthio)propionamidine, features a critical sulfamide moiety which is integral to its pharmacological activity.[1][2] This technical guide provides a comprehensive overview of the pivotal role of sulfamide in the chemical synthesis of Famotidine and its derivatives, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways. Sulfamide serves as a foundational intermediate in the construction of the Famotidine molecule, and its purity directly influences the yield and quality of the final active pharmaceutical ingredient (API).[3][4]

The Strategic Importance of Sulfamide in Famotidine Synthesis

The synthesis of Famotidine can be approached through several strategic routes, with the introduction of the sulfamide group being a key step. The primary methods involve either the direct reaction of a key intermediate with sulfamide or the use of a sulfamide-derived synthon.

One of the most direct and widely employed methods involves the reaction of a propionimidate intermediate with sulfamide. This reaction forms the core of the sulfamoyl amidine side chain of Famotidine. An alternative and also prominent strategy involves the S-alkylation of a thiazole thiol derivative with a pre-formed N-sulfamyl-3-halopropionamidine. This latter reagent is synthesized in a preceding step from a 3-halopropionitrile and sulfamide.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various synthetic approaches to Famotidine, highlighting the central role of sulfamide and its derivatives.

| Intermediate 1 | Intermediate 2 | Molar Ratio (Int 1:Int 2) | Solvent | Reaction Time | Temperature | Yield | Reference |

| Methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate | Sulfamide | 1 : 1.5 | Methanol | 20 hours | Reflux | 26.0% (after chromatography) | U.S. Patent 4,496,737[5] |

| 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile iminoether base | Sulfamide | 1 : 2.2 | Methanol | 3 days | 20-30°C | - | European Patent Application No. 128,736[5] |

| S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride | N-sulfamyl-(3-chloro)-propionamidine hydrochloride | 1 : 1 | Water, Ethanol | - | 25-30°C | 70-72% | U.S. Patent 4,835,281A[5] |

| 3-chloropropionitrile | Sulfamide | 6 : 1 | Methanesulfonic acid (anhydrous) | 18 hours | 55-60°C | - | U.S. Patent 5,068,405A[6] |

| 3-chloropropionitrile | Sulfamide | 6 : 1 | p-toluenesulfonic acid monohydrate | 18 hours | 55-60°C | - | U.S. Patent 5,068,405A[6] |

| 3-chloropropionitrile | Sulfamide | 6 : 1 | Benzenesulfonic acid | 18 hours | 55-60°C | 51% | U.S. Patent 5,068,405A[6] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to Famotidine involving sulfamide.

Caption: Direct condensation route to Famotidine.

Caption: Two-step S-alkylation route to Famotidine.

Detailed Experimental Protocols

Protocol 1: Direct Condensation of Propionimidate with Sulfamide

This protocol is adapted from methodologies described in early patents for Famotidine synthesis.

Materials:

-

Methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate (1 equivalent)

-

Sulfamide (1.5 - 2.2 equivalents)[5]

-

Methanol

Procedure:

-

Dissolve 4.09 g of methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate in 30 ml of methanol.[7]

-

To this solution, add a solution of 2.88 g of sulfamide in 15 ml of methanol.[7]

-

The reaction mixture is then heated to reflux and maintained for approximately 20 hours.[5]

-

Alternatively, the reaction can be stirred at room temperature (20-30°C) for 3 days.[5]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then purified by column chromatography on silica gel to yield N-sulfamyl-3-(2-guanidinothiazole-4-yl-methylthio)propionamidine (Famotidine).

Protocol 2: S-Alkylation with N-sulfamyl-(3-chloro)-propionamidine

This protocol outlines a high-yield, industrially applicable method.

Part A: Synthesis of N-sulfamyl-(3-chloro)-propionamidine hydrochloride

Materials:

-

3-chloropropionitrile (6 equivalents)

-

Sulfamide (1 equivalent)

-

Anhydrous methanesulfonic acid, p-toluenesulfonic acid monohydrate, or benzenesulfonic acid (2 equivalents)[6]

-

Methylene chloride

-

Acetone

Procedure:

-

To a solution of the chosen acid (e.g., 19.2 g of anhydrous methanesulfonic acid) in 51.3 g of 3-chloropropionitrile, add 9.6 g of sulfamide.[6]

-

Heat the suspension to 55-60°C and maintain for 18 hours.[6]

-

After the heating period, cool the mixture to room temperature.

-

Dilute the mixture with 150 ml of methylene chloride and filter the resulting solid.[6]

-

Suspend the solid in 50 ml of acetone, filter, and dry to yield the N-sulfamyl-(3-chloro)-propionamidine acid addition salt.[6]

Part B: Synthesis of Famotidine

Materials:

-

S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride (1 equivalent)

-

N-sulfamyl-(3-chloro)-propionamidine hydrochloride (1 equivalent)

-

Deionized water

-

10N Sodium hydroxide solution

-

Ethanol

Procedure:

-

Prepare a solution of 3.04 g of S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride and 2.22 g of N-sulfamyl-(3-chloro)-propionamidine hydrochloride in 8.0 ml of deionized water.[5]

-

Under stirring and maintaining the temperature at 25-30°C, add a mixture of 4.0 ml of 10N sodium hydroxide solution and 6.0 ml of ethanol dropwise.[5]

-

Continue stirring the reaction mixture. The product, Famotidine, will precipitate.

-

Isolate the product by filtration, wash with water and ethanol, and dry to obtain high-purity Famotidine.

Conclusion

Sulfamide is an indispensable building block in the synthesis of Famotidine and its derivatives. The choice of synthetic strategy, whether through direct condensation or a two-step S-alkylation approach, is dictated by factors such as desired yield, purity, and scalability. The protocols and data presented in this guide underscore the versatility and critical nature of sulfamide in constructing the pharmacologically active Famotidine molecule. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is essential for process optimization and the development of novel Famotidine derivatives.

References

- 1. US20030230530A1 - Process for the preparation of a combination of Famotidine Polymorphs A and B - Google Patents [patents.google.com]

- 2. Famotidine, an Antiulcer Agent, Strongly Inhibits Helicobacter pylori and Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]

- 6. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Validated RP-HPLC Method for the Quantification of Famotidine Sulfamoyl Propanamide

Introduction

Famotidine sulfamoyl propanamide, also known as Famotidine EP Impurity C or Famotidine USP Related Compound C, is a potential impurity in the synthesis of Famotidine, a potent histamine H2-receptor antagonist.[1] The quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Famotidine sulfamoyl propanamide in bulk drug substances and pharmaceutical formulations.

The method is based on established principles of reversed-phase chromatography, providing a simple, specific, and reliable analytical procedure. The described protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Experimental Protocols

1. Instrumentation

An Agilent 1200 Series HPLC system or equivalent, equipped with a diode array detector (DAD) or a UV detector, was used for this analysis.[2][3] Data acquisition and processing were performed using appropriate chromatography software.

2. Chemicals and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

1-Hexane sodium sulfonate (for ion-pairing, if required)[4]

-

Purified water (HPLC grade)

-

Famotidine sulfamoyl propanamide reference standard

-

Famotidine reference standard

3. Chromatographic Conditions

A summary of the validated chromatographic conditions is presented in Table 1. These conditions have been shown to provide good resolution and peak shape for famotidine and its related impurities.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | C18 (5 µm, 150 x 4.6 mm)[2][3] |

| Mobile Phase | Acetonitrile, distilled water, triethylamine, and phosphoric acid (49.9:49.9:0.1:0.1, v/v)[2][3] |

| Flow Rate | 1.5 mL/min[2][3] |

| Detection Wavelength | 280 nm[2][3] |

| Injection Volume | 5 µL[2][3] |

| Column Temperature | Ambient[2] |

| Run Time | Less than 2 minutes[2][3] |

4. Preparation of Standard Solutions

Stock Standard Solution (1.0 mg/mL): Accurately weigh 100 mg of Famotidine sulfamoyl propanamide reference standard and transfer it to a 100 mL volumetric flask.[2] Add approximately 80 mL of the mobile phase and sonicate for 15 minutes to dissolve.[2] Make up the volume to 100 mL with the mobile phase and mix well.[2] Filter the solution through a 0.45 µm membrane filter.[2]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 0.1-1.0 mg/mL.[2][3]

5. Preparation of Sample Solutions

For Bulk Drug Substance: Accurately weigh a quantity of the Famotidine bulk drug substance equivalent to 100 mg of Famotidine and transfer it to a 100 mL volumetric flask.[2] Follow the same procedure as for the stock standard solution preparation.[2]

For Pharmaceutical Formulations (Tablets): Weigh and finely powder five tablets.[2] Accurately weigh a portion of the powder equivalent to 100 mg of Famotidine and transfer it to a 100 mL volumetric flask.[2] Add approximately 80 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[2] Make up the volume to 100 mL with the mobile phase, mix well, and filter through a 0.45 µm membrane filter.[2]

6. Method Validation Summary

The analytical method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (Concentration Range) | 0.1-1.0 mg/mL[2][3] |

| Correlation Coefficient (r²) | 0.998[2][3] |

| Accuracy (% Recovery) | 96-98%[2][3] |

| Precision (Intra-day %RSD) | 97.36% (as mean % recovery)[2][3] |

| Precision (Inter-day %RSD) | 96.56% (as mean % recovery)[2][3] |

| Specificity | The method is specific as it can determine the analyte in the presence of excipients without interference.[2][3] |

| Limit of Detection (LOD) | 0.197 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.599 µg/mL[3] |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of Famotidine sulfamoyl propanamide.

References

Application Note: A Validated UPLC-MS/MS Method for the Ultrasensitive Quantification of Famotidine Impurity C in Human Plasma

Abstract

This application note describes a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Famotidine Impurity C in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 stationary phase for chromatographic separation. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for regulatory submission and for use in clinical and preclinical studies.

Introduction

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease. During its synthesis and storage, impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Famotidine Impurity C is a known related substance that requires close monitoring.

This document provides a detailed protocol for a UPLC-MS/MS method developed and validated for the specific and sensitive quantification of Famotidine Impurity C in human plasma. The method is designed for researchers, scientists, and drug development professionals requiring a robust bioanalytical workflow.

Experimental Protocol

Materials and Reagents

-

Analytes: Famotidine, Famotidine Impurity C reference standards

-

Internal Standard (IS): Famotidine-d4 (or a suitable analogue)

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade or higher, Formic acid (FA), HPLC grade water

-

Plasma: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

UPLC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Famotidine, Famotidine Impurity C, and the Internal Standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the analytes in a 50:50 mixture of ACN:Water to create calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in 50:50 ACN:Water.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the appropriate CC or QC working solution (or blank solution for blank samples).

-

Add 25 µL of the IS working solution to all tubes except the blank.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial or 96-well plate.

-

Inject 5 µL onto the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 2.6 | |

| 3.5 |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation

Table 3: MRM Transitions and Compound Parameters